molecular formula C19H24N2O2S B7471719 N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

Cat. No. B7471719
M. Wt: 344.5 g/mol
InChI Key: KHSFMFBRLFIGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide, also known as CM-675, is a chemical compound that has been extensively studied for its potential therapeutic applications. CM-675 belongs to the class of thiazole carboxamides, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several potential future directions for research on N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent analogs of this compound that exhibit improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves the reaction of 4-methylphenol with 2-bromoethyl cyclohexyl ketone to form the intermediate, 4-methylphenoxyethyl cyclohexyl ketone. This intermediate is then reacted with thiosemicarbazide to yield this compound.

Scientific Research Applications

N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-13-8-10-16(11-9-13)23-12-17-20-14(2)18(24-17)19(22)21-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSFMFBRLFIGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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